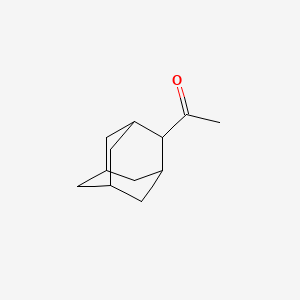

2-Adamantyl methyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-adamantyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-7(13)12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQHGEILSGZDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2CC3CC(C2)CC1C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315963 | |

| Record name | 2-Acetyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22635-58-1 | |

| Record name | 2-Acetyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22635-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Adamantyl Methyl Ketone

Classical Synthetic Routes to 2-Adamantyl Methyl Ketone

Traditional methods for the synthesis of 2-adamantyl methyl ketone have relied on well-established organic reactions, including acylation, oxidation, and the use of organometallic reagents.

Acylation Reactions Involving Adamantane (B196018) Derivatives

Acylation reactions represent a direct approach to introduce the acetyl group onto the adamantane skeleton. One of the earliest methods involved the radical chlorocarbonylation of adamantane using oxalyl chloride, followed by methanolysis to yield a mixture of methyl 1- and 2-adamantanecarboxylates. nih.gov While this method provides access to the 2-substituted isomer, it often results in a mixture of regioisomers, necessitating separation. nih.gov More direct acylations of adamantane can also be achieved, though they often favor the more reactive tertiary bridgehead position (C1), leading to 1-acyladamantanes as the major product. nih.gov

Oxidation Reactions from Precursors

The oxidation of suitable precursors is a common strategy for the synthesis of ketones. In the context of 2-adamantyl methyl ketone, the oxidation of 2-ethyladamantane (B85122) or the corresponding secondary alcohol, 1-(2-adamantyl)ethanol, would be a logical approach. While specific examples for 2-adamantyl methyl ketone are not extensively detailed in the provided results, the oxidation of adamantane itself to adamantanone (2-adamantanone) is well-documented. For instance, treatment of adamantane or 1-hydroxyadamantane with concentrated sulfuric acid can yield adamantanone through a series of oxidation and rearrangement reactions. researchgate.net This adamantanone can then serve as a precursor for further elaboration into 2-adamantyl methyl ketone.

Biocatalytic oxidation has also been explored. The cytochrome P450 enzyme CYP101B1 has shown the ability to oxidize adamantane derivatives. scispace.comresearchgate.net While adamantane and 2-adamantanone (B1666556) were found to be poor substrates, the oxidation of 1-adamantyl methyl ketone was more active, suggesting the potential for enzymatic approaches in the functionalization of the adamantane core. scispace.comresearchgate.net

Organometallic Approaches in Carbonyl Synthesis

Organometallic reagents provide a powerful tool for the formation of carbon-carbon bonds and the synthesis of ketones. A high-yield route to 2-acyladamantanes, including 2-adamantyl methyl ketone, starts from the readily available 2-cyanoadamantane. tandfonline.com The reaction of 2-cyanoadamantane with methyllithium (B1224462), followed by hydrolysis, affords 2-adamantyl methyl ketone in excellent yield. tandfonline.com

Another organometallic approach involves the use of Grignard reagents. The synthesis of 2-adamantylmagnesium bromide has been reported, which can then be reacted with an appropriate acylating agent. kiku.dk For instance, the reaction of organomagnesium compounds with acid chlorides in the presence of copper salts has been used to synthesize diadamantyl ketones. kiku.dk A similar strategy could be adapted for the synthesis of 2-adamantyl methyl ketone. More recent methods have demonstrated the chemoselective addition of organometallic reagents (Grignard and diorganozinc) to secondary amides to produce ketones, a methodology that has been successfully applied to the synthesis of adamantyl ketones. unito.itthieme-connect.denih.gov

Advanced and Stereoselective Synthetic Approaches to Adamantyl Ketones

Modern synthetic chemistry has focused on developing more efficient and selective methods, including those that address the challenges of chemo- and regioselectivity, as well as the synthesis of chiral molecules.

Chemo- and Regioselective Considerations in Adamantane Ketone Synthesis

The selective functionalization of the C-H bonds in adamantane is a significant challenge due to the presence of both tertiary and secondary positions. Direct radical functionalization methods often lead to a mixture of 1- and 2-substituted products. nih.gov However, strategies to improve regioselectivity have been developed. For instance, the use of directing groups in biocatalytic oxidations can enhance the selectivity for specific C-H bonds. scispace.comresearchgate.net

In the realm of transition metal catalysis, catalyst-controlled carbocyclization of alkynyl ketones has been shown to be a powerful tool for the regioselective synthesis of cyclic ketones. nih.gov While not directly applied to 2-adamantyl methyl ketone in the provided information, such strategies highlight the potential for catalyst control in achieving regioselectivity in adamantane chemistry.

Asymmetric Synthesis of Chiral Analogs of 2-Adamantyl Methyl Ketone

2-Adamantyl methyl ketone itself is achiral. However, the adamantane scaffold can be a component of chiral molecules, and the development of asymmetric methods to synthesize chiral adamantane derivatives is an active area of research. Asymmetric hydrogenation of ketones is a well-established method for producing chiral secondary alcohols, and this has been applied to a wide variety of ketones. nih.gov

The synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis has been reviewed, indicating the broader interest in chiral scaffolds for various applications. pwr.edu.pl Furthermore, the stereoselective synthesis of novel adamantane derivatives with potent antiviral activity has been reported, underscoring the importance of controlling stereochemistry in the synthesis of biologically active adamantane compounds. rsc.orgrsc.org While specific examples of the asymmetric synthesis of chiral analogs of 2-adamantyl methyl ketone are not detailed in the search results, the principles of asymmetric synthesis, including the use of chiral catalysts and auxiliaries, are broadly applicable. rsc.orgunivpancasila.ac.id For instance, the Julia-Kocienski olefination has been used for the stereoselective synthesis of trisubstituted alkenes from ketones, demonstrating a method to control stereochemistry in reactions involving ketone substrates. acs.org

Green Chemistry Principles in the Synthesis of Adamantyl Ketones

The application of green chemistry principles to the synthesis of adamantyl ketones aims to reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of solvent-free conditions, microwave activation, and heterogeneous catalysis.

One notable green procedure involves the synthesis of cyclic ketals from 2-adamantanone, a precursor to various adamantyl derivatives. This method utilizes microwave activation under solvent-free conditions, with p-toluenesulfonic acid as a catalyst. This approach offers excellent yields and represents a significant improvement over classical methods by avoiding the use of solvents and reducing reaction times. researchgate.net

Further advancements in green synthesis have explored the use of solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media. These techniques have been successfully applied to the synthesis of various organic compounds, including those with cosmetic applications, and demonstrate the potential for producing adamantyl ketones with high yields and short reaction times under mild conditions. researchgate.net The use of heterogeneous catalysts, such as copper-containing catalysts, has also been shown to be effective in the synthesis of adamantyl-containing compounds, with the catalyst amount being reducible to as low as 0.1 mol% on a multigram scale. researchgate.net

The development of efficient, inexpensive, and rapid methods for preparing alkyl adamantyl ketones often involves the use of catalytic amounts of metal halides like ZnCl₂, MnCl₂, AlCl₃, and CuCl. researchgate.net These catalysts facilitate the reaction between acyl chlorides and Grignard reagents, a common route to ketone synthesis. However, the choice of solvent can significantly impact the formation of undesirable by-products. For instance, reducing solvent polarity by using a toluene-THF mixture instead of pure THF can suppress the formation of dione (B5365651) side products. cas.cz

A patented method for producing 1-adamantyl methyl ketone, a positional isomer of the target compound, highlights a gas-phase reaction between 1-adamantanecarboxylic acid and acetic acid over a metal oxide catalyst. google.com While this specific example pertains to the 1-isomer, the principles of gas-phase catalysis offer a potential avenue for greener syntheses of other adamantyl ketones by eliminating the need for solvents. The use of readily available catalysts like calcium oxide further enhances the green credentials of such a process. google.com

| Catalyst/Method | Substrates | Conditions | Key Green Aspect | Yield |

| p-toluenesulfonic acid | 2-Adamantanone, diols | Microwave, solvent-free | Solvent-free, energy efficient | Excellent |

| Copper-containing catalysts | Adamantyl ketones, diols/thiols/amines | - | Low catalyst loading | High |

| ZnCl₂, MnCl₂, AlCl₃, CuCl | Acyl chlorides, Grignard reagents | Toluene-THF mixture | Reduced by-product formation | - |

| Calcium oxide | 1-Adamantanecarboxylic acid, acetic acid | Gas phase, 470-480°C | Solvent-free, readily available catalyst | 85% (pure) |

Mechanistic Insights into 2-Adamantyl Methyl Ketone Formation Reactions

Understanding the reaction mechanisms involved in the formation of 2-adamantyl methyl ketone is crucial for optimizing synthetic protocols, improving yields, and controlling selectivity. This involves a detailed examination of transition states and the role of catalysts.

Transition State Analysis in Ketone Formation

The formation of ketones often proceeds through nucleophilic addition to a carbonyl or carboxyl derivative. In the context of adamantyl systems, the rigid and bulky nature of the adamantane cage can significantly influence the geometry and energy of the transition state.

In reactions involving Grignard reagents and acyl chlorides, the formation of the ketone is a key step. The mechanism involves the initial formation of a tetrahedral intermediate. The stability of this intermediate and the subsequent elimination of the leaving group are critical. The bulky adamantyl group can sterically hinder the approach of the nucleophile, potentially affecting the reaction rate.

Computational studies on related ketone formations, such as the Wittig reaction with cyclic ketones, have investigated the transition states for the formation and decomposition of key intermediates like oxaphosphetanes. researchgate.net These studies reveal that the ring strain and steric interactions influence the stability of the transition states. While not directly on 2-adamantyl methyl ketone, this type of analysis provides a framework for understanding the energetic landscape of its formation.

The solvolysis of adamantyl derivatives, which can lead to ketone formation through subsequent oxidation, has been a subject of extensive mechanistic study. The formation of the 2-adamantyl cation is a key step in many of these reactions. researchgate.net The transition state for the 1,2-hydride shift from the 1-adamantyl cation to the more stable 2-adamantyl cation is a critical point in these rearrangements. researchgate.net The geometry of the adamantane cage imposes constraints on the alignment of orbitals in the transition state, which can affect the rate of such shifts. researchgate.net

Role of Catalysis in Enhancing Synthetic Yields and Selectivity

Catalysis plays a pivotal role in the synthesis of adamantyl ketones by providing alternative reaction pathways with lower activation energies, thereby enhancing reaction rates, yields, and selectivity.

In the synthesis of 1-adamantyl ketones from adamantane-1-carbonyl chloride and Grignard reagents, various metal halides have been shown to be effective catalysts. researchgate.net Catalysts such as ZnCl₂, MnCl₂, AlCl₃, and CuCl have been found to be active, and their composition significantly influences the yield of the desired ketone and the formation of side products. researchgate.net The catalyst can facilitate the transmetalation step in the reaction with Grignard reagents, leading to a more reactive organometallic species that readily reacts with the acyl chloride.

For instance, the use of catalytic amounts of AlCl₃ and CuCl has been developed into an efficient and fast method for preparing 1-adamantyl alkyl/aryl ketones. cas.cz The choice of catalyst and reaction conditions, such as the rate of addition of the Grignard reagent, can be fine-tuned to maximize the yield of the ketone. researchgate.net

In gas-phase syntheses, metal oxide catalysts are employed to facilitate the reaction between a carboxylic acid and another reactant. A patented process for 1-adamantyl methyl ketone utilizes calcium oxide at high temperatures. google.com The catalyst in such reactions provides an active surface on which the reactants can adsorb and react, leading to the formation of the ketone. The efficiency of the catalyst is crucial for achieving high conversion and selectivity.

The oxidation of adamantane derivatives to form ketones can also be achieved using catalytic methods. For example, nitrogen-oxygen radical catalysts like 1-Me-AZADO/SBA-15 have been used for the oxidation of secondary alcohols to ketones. acs.org This highlights the potential for using catalytic oxidation as a final step in a multi-step synthesis of 2-adamantyl methyl ketone from a suitable precursor.

The table below summarizes the role of various catalysts in adamantyl ketone synthesis.

| Catalyst | Reaction Type | Role of Catalyst |

| ZnCl₂, MnCl₂, AlCl₃, CuCl | Grignard reaction with acyl chloride | Facilitates transmetalation, enhances reaction rate and yield. researchgate.net |

| Calcium Oxide | Gas-phase ketonization | Provides an active surface for the reaction of carboxylic acids. google.com |

| 1-Me-AZADO/SBA-15 | Oxidation of secondary alcohols | Catalyzes the selective oxidation to ketones. acs.org |

| p-toluenesulfonic acid | Ketal formation | Acts as an acid catalyst in a green, solvent-free procedure. researchgate.net |

Chemical Reactivity and Transformative Chemistry of 2 Adamantyl Methyl Ketone

Carbonyl Group Transformations of 2-Adamantyl Methyl Ketone

The carbonyl group (C=O) is the epicenter of reactivity in 2-adamantyl methyl ketone. The inherent polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, renders the carbonyl carbon an electrophilic center, making it susceptible to attack by various nucleophiles. libretexts.org Transformations of this group are fundamental to the synthesis of more complex adamantane (B196018) derivatives.

Nucleophilic addition is the most characteristic reaction of ketones. fiveable.memasterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields the final alcohol product. fiveable.me The rate and success of these additions to 2-adamantyl methyl ketone are significantly influenced by the steric hindrance imposed by the adamantyl group, which can impede the nucleophile's approach to the carbonyl carbon. fastercapital.com

The addition of carbon-based nucleophiles, such as those from Grignard reagents (R-MgX) or organolithium reagents (R-Li), to 2-adamantyl methyl ketone results in the formation of tertiary alcohols. This reaction is a cornerstone for creating new carbon-carbon bonds. The mechanism follows the general nucleophilic addition pathway where the carbanionic portion of the organometallic reagent attacks the carbonyl carbon. youtube.com

The significant steric bulk of the 2-adamantyl group can be a decisive factor in these reactions. While the preparation of 1-adamantyl ketones using Grignard reagents has been studied, the reactivity of the 2-substituted isomer is subject to greater steric challenges. researchgate.net The approach of the nucleophile to the carbonyl carbon is hindered by the three-dimensional cage structure of the adamantane. This steric hindrance may necessitate more forcing reaction conditions or result in lower yields compared to less bulky ketones. fastercapital.comchemistrysteps.com

| Organometallic Reagent | Reagent Formula | Expected Product |

|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | 2-(Adamantan-2-yl)propan-2-ol |

| Phenyllithium | C₆H₅Li | 1-(Adamantan-2-yl)-1-phenylethanol |

| Ethylmagnesium Chloride | CH₃CH₂MgCl | 2-(Adamantan-2-yl)butan-2-ol |

The carbonyl group of 2-adamantyl methyl ketone can be readily reduced to a secondary alcohol, 1-(adamantan-2-yl)ethanol. This transformation is typically achieved using complex metal hydride reagents, which act as a source of the hydride ion (H⁻). lumenlearning.comlibretexts.org The most common and versatile of these reagents are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

The reaction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. acsgcipr.orgorganicchemistrytutor.com This intermediate is then protonated during a workup step (often with water or a dilute acid) to yield the final alcohol product. lumenlearning.com

Sodium Borohydride (NaBH₄) is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is highly effective for reducing aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH₄) is a much stronger and more reactive reducing agent, capable of reducing a wider range of carbonyl compounds. It must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), with a separate aqueous workup step. libretexts.org

Due to the favorable reduction potential of ketones, these reactions are generally efficient. acsgcipr.org For a sterically hindered substrate like 1-adamantyl methyl ketone, reduction to the corresponding alcohol has been shown to proceed with high optical purity in asymmetric reductions, suggesting that hydride reductions are effective even with bulky adamantyl groups. chemicalbook.com

| Reagent | Typical Solvent | Relative Reactivity | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | 1-(Adamantan-2-yl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong | 1-(Adamantan-2-yl)ethanol |

2-Adamantyl methyl ketone reacts with primary and secondary amines under mildly acidic conditions to form imines and enamines, respectively. pressbooks.pubchemistrysteps.comorganicchemistrytutor.com These reactions are reversible and involve the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. pressbooks.pubyoutube.com

Imine Formation : Reaction with a primary amine (R-NH₂) yields an imine, a compound containing a carbon-nitrogen double bond (C=N). The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. pressbooks.pubchemistrysteps.com Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the imine. pressbooks.pub The reaction rate is maximal at a weakly acidic pH of around 4 to 5. pressbooks.pub

Enamine Formation : Reaction with a secondary amine (R₂NH) proceeds through a similar carbinolamine and subsequent iminium ion intermediate. However, because the nitrogen atom in the iminium ion lacks a proton to eliminate, a proton is instead removed from an adjacent carbon (the α-carbon of the original ketone moiety), resulting in the formation of an enamine, which features a C=C double bond adjacent to the nitrogen atom. chemistrysteps.comorganicchemistrytutor.com

| Reactant Type | Example Reactant | Product Type | Key Structural Feature |

|---|---|---|---|

| Primary Amine | Methylamine (CH₃NH₂) | Imine | C=N bond |

| Secondary Amine | Pyrrolidine (C₄H₉N) | Enamine | N-C=C bond |

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion (the nucleophile) with a carbonyl compound (the electrophile). wikipedia.org 2-Adamantyl methyl ketone, possessing α-hydrogens on its methyl group, can be deprotonated by a base to form a nucleophilic enolate. This enolate can then attack the carbonyl carbon of another molecule, typically an aldehyde, in a process known as a crossed aldol reaction. wikipedia.org

The reaction sequence begins with the formation of the enolate, which then adds to the electrophilic carbonyl partner to form a β-hydroxy ketone (the aldol addition product). magritek.com If the reaction is heated, this intermediate can undergo dehydration (elimination of water) to yield a more stable α,β-unsaturated ketone, a product of the aldol condensation. libretexts.org

For a successful crossed aldol reaction involving 2-adamantyl methyl ketone, it is often preferable to use an aldehyde that cannot form an enolate itself (i.e., it has no α-hydrogens), such as benzaldehyde (B42025) or formaldehyde. wikipedia.org This strategy prevents self-condensation of the aldehyde partner and leads to a more controlled reaction, favoring the formation of the desired crossed product. wikipedia.org The bulky 2-adamantyl group would act as a significant steric impediment in the transition state, potentially slowing the reaction rate compared to less hindered ketones. wikipedia.org

| Enolate Source (Nucleophile) | Carbonyl Partner (Electrophile) | Conditions | Final Product (after dehydration) |

|---|---|---|---|

| 2-Adamantyl methyl ketone | Benzaldehyde | Base (e.g., NaOH), Heat | 1-(Adamantan-2-yl)-3-phenyl-2-propen-1-one |

Alpha-Substitution Reactions and Enolate Chemistry

The methyl group of 2-adamantyl methyl ketone is positioned at the α-carbon relative to the carbonyl group. The protons on this carbon are acidic (pKa ≈ 19-20) due to the electron-withdrawing nature of the carbonyl and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. This enolate is a potent nucleophile, enabling a variety of substitution reactions at the α-position.

The α-carbon of 2-adamantyl methyl ketone can be readily halogenated with chlorine, bromine, or iodine under either acidic or basic conditions.

Under Basic Conditions (Haloform Reaction): In the presence of a base (e.g., sodium hydroxide) and an excess of a halogen (Br₂ or I₂), 2-adamantyl methyl ketone undergoes the haloform reaction. organic-chemistry.org The reaction proceeds through the formation of an enolate, which attacks the halogen. This process repeats three times, as each successive halogenation makes the remaining α-protons more acidic. organic-chemistry.orgmasterorganicchemistry.com The resulting trihalomethyl ketone intermediate is then cleaved by nucleophilic attack of hydroxide (B78521) at the carbonyl carbon, leading to the formation of adamantane-2-carboxylate and a haloform (chloroform, bromoform, or iodoform). byjus.com The formation of iodoform, a yellow precipitate with a characteristic odor, serves as a classic qualitative test for methyl ketones. organic-chemistry.orgwikipedia.org

Under Acidic Conditions: Acid-catalyzed halogenation proceeds through an enol intermediate. While this method can also introduce a halogen at the α-position, it is generally more difficult to control and may lead to a mixture of products if multiple enolizable positions are present. However, for a methyl ketone like the title compound, monohalogenation is the typical outcome.

Alternative reagents such as N-Bromosuccinimide (NBS), often catalyzed by ammonium (B1175870) acetate (B1210297) or alumina, provide a milder method for achieving selective α-monobromination. nih.govrsc.orgresearchgate.net Similarly, α-iodination can be accomplished efficiently using a copper(II) oxide and iodine system. organic-chemistry.orgorganic-chemistry.org

The formation of a new carbon-carbon bond at the α-position can be achieved by the alkylation of the enolate of 2-adamantyl methyl ketone. To generate the enolate quantitatively and avoid side reactions like self-condensation, a strong, sterically hindered, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the base of choice for this purpose.

The reaction involves two discrete steps:

Enolate Formation: 2-Adamantyl methyl ketone is treated with LDA at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF). LDA selectively deprotonates the methyl group to form the corresponding lithium enolate.

Nucleophilic Substitution: An electrophilic alkylating agent, typically a primary alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), is added to the solution. The nucleophilic α-carbon of the enolate attacks the alkyl halide in an SN2 reaction, displacing the halide and forming the new C-C bond.

This method allows for the extension of the carbon chain at the α-position, providing access to a wide range of more complex adamantane derivatives. The choice of alkylating agent is crucial, as secondary and tertiary halides are prone to elimination reactions. nih.gov

Table 2: Conditions for α-Alkylation of 2-Adamantyl Methyl Ketone

| Step | Reagent | Solvent | Temperature | Purpose |

|---|---|---|---|---|

| 1. Deprotonation | Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Quantitative formation of the kinetic enolate |

Rearrangement Reactions and Skeletal Modifications

Beyond functionalization of the side chain, 2-adamantyl methyl ketone can be a precursor for reactions that induce skeletal rearrangements of the adamantane cage or transform the ketone functionality itself.

Pinacol-Type Rearrangements

The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (a vicinal diol or pinacol) into a ketone or aldehyde. masterorganicchemistry.comwikipedia.org To subject 2-adamantyl methyl ketone to this type of rearrangement, it must first be converted into an appropriate 1,2-diol. This can be accomplished, for example, by reaction with a Grignard reagent (e.g., methylmagnesium bromide) to generate a tertiary alcohol, which can then be further elaborated into a vicinal diol.

The key steps of the rearrangement are:

Protonation of one of the hydroxyl groups by a strong acid (e.g., H₂SO₄). masterorganicchemistry.com

Loss of water to form a carbocation. The stability of the resulting carbocation determines which hydroxyl group is preferentially lost. chemistrysteps.com

A 1,2-alkyl or 1,2-hydride shift to the carbocationic center. This is the rearrangement step, driven by the formation of a more stable, resonance-stabilized oxonium ion. libretexts.org

In a diol derived from 2-adamantyl methyl ketone, the migratory aptitude of the adamantyl group versus other substituents would dictate the final product, potentially leading to ring expansion of the adamantane cage or migration of other alkyl groups.

Baeyer-Villiger Oxidation and Ester Formation

The Baeyer-Villiger oxidation is a highly reliable reaction that converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. wikipedia.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.orgorganicchemistrytutor.com

When 2-adamantyl methyl ketone is subjected to Baeyer-Villiger conditions, the oxygen atom can theoretically insert on either side of the carbonyl group, leading to two possible ester products: 2-adamantyl acetate or methyl adamantane-2-carboxylate. The outcome is governed by the relative migratory aptitude of the groups attached to the carbonyl. The established order of migratory aptitude is generally: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgadichemistry.compitt.edu

In this case, the two competing groups are the 2-adamantyl group (a secondary alkyl) and the methyl group. Based on the migratory aptitude hierarchy, the secondary 2-adamantyl group migrates preferentially over the methyl group. ucalgary.ca The reaction proceeds through a Criegee intermediate, with the stereochemistry of the migrating group being fully retained. pitt.edu Therefore, the Baeyer-Villiger oxidation of 2-adamantyl methyl ketone regioselectively yields 2-adamantyl acetate .

Table 3: Regioselectivity in Baeyer-Villiger Oxidation of 2-Adamantyl Methyl Ketone

| Substrate | Oxidizing Agent | Migrating Group (Higher Aptitude) | Non-Migrating Group (Lower Aptitude) | Major Product |

|---|

Photochemistry and Photoreactivity of 2-Adamantyl Methyl Ketone

Upon absorption of ultraviolet radiation, 2-adamantyl methyl ketone is promoted to an electronically excited state. The fate of this excited molecule is dictated by several competing photochemical and photophysical processes. The rigid and bulky adamantyl group significantly influences the reactivity and stereochemical outcome of these reactions.

Norrish Type I and Type II Reactions

The Norrish reactions are fundamental photochemical processes for ketones. wikipedia.org The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond, while the Norrish Type II reaction proceeds via intramolecular abstraction of a γ-hydrogen atom. wikipedia.org

Norrish Type I Reaction

The Norrish Type I cleavage of 2-adamantyl methyl ketone involves the breaking of the bond between the carbonyl carbon and the adamantyl group or the methyl group. This α-cleavage results in the formation of a 2-adamantyl radical and an acetyl radical, or a methyl radical and a 2-adamantoyl radical. The stability of the resulting radicals plays a crucial role in determining the preferred cleavage pathway. Research on the photodegradation of polymers containing adamantyl ketone moieties, such as poly(adamantyl vinyl ketone), has shown that Norrish Type I pathways are significant in the decomposition process, suggesting that the formation of adamantyl-based radicals is a feasible photochemical event. nih.gov

Subsequent reactions of the initially formed radical pair can include decarbonylation of the acetyl radical to form a methyl radical and carbon monoxide, followed by radical recombination to yield products like 2-methyladamantane (B1584094) or ethane. Alternatively, the radicals can abstract hydrogen atoms from the solvent or disproportionate.

Norrish Type II Reaction

For a Norrish Type II reaction to occur, the ketone must possess an accessible γ-hydrogen atom. In the case of 2-adamantyl methyl ketone, the adamantyl cage provides several γ-hydrogens. Intramolecular abstraction of one of these γ-hydrogens by the excited carbonyl oxygen leads to the formation of a 1,4-biradical intermediate. chemistnotes.com Studies on related systems, such as 2-adamantyl aryl ketones, have demonstrated that γ-hydrogen abstraction from the adamantane framework is a viable and important photochemical process.

The resulting 1,4-biradical can then undergo one of two characteristic secondary reactions:

Cleavage (Fragmentation): This pathway involves the cleavage of the Cα-Cβ bond to yield acetone (B3395972) enol and a substituted alkene.

Cyclization (Yang Cyclization): Intramolecular radical combination within the biradical leads to the formation of a cyclobutanol (B46151) derivative. youtube.com

The rigid structure of the adamantane cage can influence the geometry of the 1,4-biradical, thereby affecting the ratio of cleavage to cyclization products. The specific stereochemistry of the resulting cyclobutanol will also be dictated by the conformation of this intermediate.

| Photochemical Reaction | Intermediate | Major Products |

| Norrish Type I | 2-Adamantyl radical + Acetyl radical | Decarbonylation and recombination products |

| Norrish Type II | 1,4-Biradical | Cleavage (enol + alkene) or Cyclization (cyclobutanol) products |

Photoinduced Cycloadditions

Photoinduced cycloadditions, such as the Paternò-Büchi reaction, involve the reaction of an excited state carbonyl compound with a ground state alkene to form an oxetane (B1205548). libretexts.org This [2+2] photocycloaddition is a powerful tool for the synthesis of four-membered heterocyclic rings.

While specific studies on the photoinduced cycloadditions of 2-adamantyl methyl ketone are not extensively documented in readily available literature, the general principles of the Paternò-Büchi reaction can be applied. The reaction would proceed via the formation of an exciplex between the excited ketone and an alkene, followed by the formation of a 1,4-biradical intermediate which then closes to the oxetane ring. The regioselectivity and stereoselectivity of the cycloaddition would be influenced by the steric bulk of the adamantyl group and the electronic nature of the alkene. Given the steric hindrance imposed by the adamantyl moiety, it is expected that the alkene would approach the carbonyl group from the less hindered face.

| Reactants | Reaction Type | Product |

| 2-Adamantyl methyl ketone + Alkene | Paternò-Büchi ([2+2] Photocycloaddition) | Substituted Oxetane |

Further research is required to fully elucidate the specific product distributions, quantum yields, and stereochemical outcomes of the photochemical reactions of 2-adamantyl methyl ketone. Such studies would provide valuable insights into how the unique properties of the adamantyl scaffold influence excited-state reactivity.

Advanced Spectroscopic and Structural Elucidation of 2 Adamantyl Methyl Ketone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a primary tool for determining the three-dimensional structure and conformational preferences of molecules in solution. For 2-Adamantyl methyl ketone, the rigid adamantane (B196018) framework limits conformational flexibility primarily to the orientation of the methyl ketone group relative to the cage.

The 1H NMR spectrum is expected to show a complex pattern of signals for the adamantane protons due to the molecule's asymmetry. The protons on the adamantane cage would appear in the range of approximately 1.5 to 2.5 ppm. The methyl protons of the ketone group would present a distinct singlet, likely around 2.1-2.2 ppm. The proton attached to the same carbon as the acetyl group (C2) would be shifted downfield due to the deshielding effect of the carbonyl group.

The 13C NMR spectrum provides information on the carbon framework. The highly symmetric parent adamantane molecule shows only two signals. nih.gov However, for 2-Adamantyl methyl ketone, the substitution at the C2 position breaks this symmetry, resulting in a greater number of distinct signals for the cage carbons, typically in the 25-50 ppm range. The carbonyl carbon is the most deshielded, with a characteristic chemical shift expected in the range of 208-215 ppm, while the methyl carbon would appear upfield, around 28-30 ppm.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for 2-Adamantyl Methyl Ketone (Note: These are estimated values based on typical shifts for adamantane derivatives and ketones. Actual experimental values may vary.)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~210 |

| Methyl (CH3) | ~2.15 (singlet) | ~29 |

| Adamantane CH (C2) | ~2.7 (multiplet) | ~50 |

| Adamantane CH (bridgehead) | ~2.0-2.2 (multiplets) | ~38 |

| Adamantane CH2 | ~1.7-1.9 (multiplets) | ~27-37 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex proton and carbon signals of 2-Adamantyl methyl ketone and establishing its connectivity.

COSY (Correlation Spectroscopy): This 1H-1H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Adamantyl methyl ketone, COSY would reveal the intricate coupling network within the adamantane cage. Cross-peaks would connect adjacent protons, allowing for a sequential walk around the carbon framework, which is crucial for assigning the numerous overlapping multiplets in the 1D spectrum. No cross-peak would be observed for the methyl singlet, confirming its isolation from the cage protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond 1H-13C correlation). columbia.edu An HSQC spectrum would definitively link each proton signal of the adamantane cage to its corresponding carbon atom. For instance, the downfield proton at C2 would show a cross-peak with the C2 carbon signal. The methyl proton singlet would correlate with the methyl carbon signal. This technique is highly effective for assigning the carbon spectrum based on the more readily assigned proton spectrum. nanalysis.com

While solution-state NMR reveals the time-averaged structure of a molecule, solid-state NMR (ssNMR) provides insight into molecular structure and dynamics in the crystalline state. Adamantane itself is frequently used as a chemical shift standard in 13C ssNMR. nih.govnih.gov For 2-Adamantyl methyl ketone, ssNMR could be used to study the dynamics of the molecule within the crystal lattice.

Techniques such as variable-temperature magic-angle spinning (MAS) NMR can reveal information about molecular motion. For instance, these experiments could determine if the methyl group of the ketone is freely rotating at certain temperatures or if its motion is restricted by interactions with neighboring molecules in the crystal. Furthermore, ssNMR can be used to distinguish between different crystalline forms (polymorphs), as the chemical shifts of carbon and proton nuclei are highly sensitive to the local electronic environment, which differs in each polymorphic form.

X-ray Crystallography for Absolute Configuration Determination and Supramolecular Architectures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide the absolute configuration, bond lengths, bond angles, and torsional angles of 2-Adamantyl methyl ketone. The adamantane cage is expected to exhibit C-C bond lengths of approximately 1.54 Å, consistent with the parent molecule. wikipedia.org

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. For 2-Adamantyl methyl ketone, which lacks strong hydrogen bond donors, the packing would primarily be dictated by weaker forces.

Van der Waals Forces: The bulky, lipophilic adamantane cages would interact favorably through dispersion forces, leading to efficient space-filling.

Weak Hydrogen Bonds: The carbonyl oxygen is a hydrogen bond acceptor. Therefore, weak C-H···O interactions between the cage protons of one molecule and the carbonyl oxygen of a neighboring molecule are expected to be a significant feature of the crystal packing. nih.gov Such interactions often guide the formation of specific supramolecular synthons, such as chains or dimers.

Analysis of the crystal structures of other adamantane derivatives shows that the introduction of functional groups can significantly influence the packing efficiency and the network of intermolecular contacts. rsc.orgacs.org

Table 2: Typical Crystallographic Parameters for Adamantane Derivatives (Note: Data are generalized from published structures of substituted adamantanes and serve as a reference.)

| Parameter | Typical Value |

| System | Monoclinic or Orthorhombic |

| Space Group | P21/c, P212121, etc. |

| C-C bond length (cage) | 1.53 - 1.54 Å |

| C=O bond length | ~1.21 Å |

| C-H···O distance | 2.2 - 2.8 Å |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical science. Adamantane and its simple derivatives are well-known for their rich polymorphic behavior, often exhibiting order-disorder phase transitions and forming high-temperature "plastic crystal" phases where molecules have rotational freedom. upc.eduresearchgate.net

Studies on 2-chloro and 2-bromo-adamantane have revealed complex polymorphic behavior, with multiple ordered and disordered phases observed as a function of temperature. researchgate.net It is plausible that 2-Adamantyl methyl ketone could also exhibit polymorphism. Different polymorphs would arise from variations in molecular conformation (e.g., orientation of the acetyl group) or, more commonly, from different crystal packing arrangements and intermolecular interactions. Techniques such as Differential Scanning Calorimetry (DSC) combined with variable-temperature X-ray powder diffraction would be employed to identify and characterize potential polymorphic forms of adamantyl ketones.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are excellent for identifying functional groups and probing the molecular environment. ksu.edu.sa

For 2-Adamantyl methyl ketone, the spectra would be dominated by features from the adamantane cage and the methyl ketone group.

Adamantane Cage Vibrations: The adamantane skeleton gives rise to a series of characteristic bands. The C-H stretching vibrations are expected in the 2850-3000 cm-1 region. libretexts.org A number of C-H bending and rocking modes, as well as C-C stretching modes, populate the fingerprint region (below 1500 cm-1).

Methyl Ketone Vibrations: The most prominent and diagnostically useful band is the C=O stretching vibration. For a saturated aliphatic ketone, this typically appears as a very strong band in the IR spectrum around 1715 cm-1. pg.edu.pl The C-C(=O)-C asymmetric stretch would also be visible, often as a strong band between 1230 and 1100 cm-1. spectroscopyonline.com The symmetric C-H deformation of the methyl group (umbrella mode) is expected near 1360 cm-1.

FT-IR and Raman spectroscopy are often complementary. Vibrations that result in a large change in dipole moment are strong in the IR spectrum (like the C=O stretch), while vibrations involving a significant change in polarizability are strong in the Raman spectrum (like the symmetric C-C vibrations of the cage). horiba.com Therefore, a combined analysis provides a more complete vibrational picture of the molecule.

Table 3: Predicted Principal Vibrational Bands for 2-Adamantyl Methyl Ketone (Note: These are estimated values based on characteristic group frequencies.)

| Vibrational Mode | Expected Wavenumber (cm-1) | Typical IR Intensity | Typical Raman Intensity |

| C-H Stretch (Adamantane) | 2850 - 2950 | Strong | Strong |

| C=O Stretch (Ketone) | ~1715 | Very Strong | Medium |

| CH2 Scissoring (Adamantane) | ~1450 | Medium | Medium |

| CH3 Umbrella Mode | ~1360 | Medium | Weak |

| C-C(=O)-C Asymmetric Stretch | 1100 - 1230 | Strong | Medium |

| Adamantane Cage Vibrations | 700 - 1100 | Medium-Strong | Medium-Strong |

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering insights into molecular structure through the analysis of fragmentation patterns. Electron ionization (EI) is a commonly used "hard" ionization technique that leads to extensive fragmentation, which can be pivotal in elucidating the structure of unknown compounds.

In the mass spectrum of adamantane derivatives, the fragmentation is largely dictated by the stability of the adamantyl cation and the nature of the substituent. For 2-adamantyl methyl ketone, the initial event upon electron ionization is the removal of an electron, most likely a non-bonding electron from the oxygen atom of the carbonyl group, to form a molecular ion (M•+).

The subsequent fragmentation of the molecular ion is expected to follow several key pathways:

Alpha-Cleavage: This is a characteristic fragmentation pathway for ketones, involving the cleavage of the C-C bond adjacent to the carbonyl group. For 2-adamantyl methyl ketone, two primary alpha-cleavage pathways are possible:

Loss of the methyl group (•CH₃) to form a stable acylium ion containing the adamantyl group. This would result in a fragment with a specific mass-to-charge ratio (m/z).

Loss of the adamantyl group (•C₁₀H₁₅) to form the acetyl cation (CH₃CO⁺), which is typically observed at m/z 43. Given the stability of the adamantyl cation, the former pathway is generally more favorable.

Fragmentation of the Adamantane Cage: The adamantyl cation itself can undergo further fragmentation. Studies on the dissociative electron ionization of adamantane have shown the formation of a series of smaller hydrocarbon fragments. Common fragment ions are observed at m/z values of 135 (loss of a hydrogen atom), 93, and 79. The ion at m/z 135 corresponds to the adamantyl cation, which is often a prominent peak in the mass spectra of adamantane derivatives. Further fragmentation of this cation leads to the smaller ions.

The expected fragmentation pathways for 2-adamantyl methyl ketone are summarized in the table below.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

| M•+ | •CH₃ | M-15 | 2-Adamantoyl cation |

| M•+ | •C₁₀H₁₅ | 43 | Acetyl cation |

| M•+ | C₂H₄O | M-44 | Adamantane radical cation |

| 135 | C₃H₆ | 93 | |

| 135 | C₄H₈ | 79 |

Isotopic Labeling Studies

Isotopic labeling is a technique used to trace the pathway of atoms through a reaction or a fragmentation process. In mass spectrometry, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) are incorporated into the molecule of interest. The resulting mass shift in the molecular ion and fragment ions provides valuable information about the fragmentation mechanisms.

For 2-adamantyl methyl ketone, isotopic labeling could be employed to confirm the proposed fragmentation pathways. For instance:

Deuterium labeling of the methyl group (CD₃): If the alpha-cleavage leading to the loss of the methyl group occurs, a neutral loss of 18 mass units (for •CD₃) instead of 15 (for •CH₃) would be observed. This would shift the corresponding fragment ion peak by 3 mass units.

¹³C labeling of the carbonyl carbon: This would result in a 1-unit mass shift in the molecular ion and any fragments containing the carbonyl carbon, such as the acylium ion. The acetyl cation fragment would be observed at m/z 44 instead of 43.

These labeling studies provide unambiguous evidence for the proposed fragmentation mechanisms and help in distinguishing between different possible pathways.

Chiroptical Spectroscopy (CD, ORD) for Chirality Assessment of Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for the stereochemical analysis of chiral compounds. While 2-adamantyl methyl ketone itself is achiral, derivatives can be synthesized that are chiral, for example, by introducing a substituent on the adamantane cage in a stereospecific manner.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption (ΔA) or molar ellipticity ([θ]) versus wavelength. The n→π* electronic transition of the carbonyl group in ketones is particularly sensitive to the chiral environment and typically gives rise to a CD signal (a Cotton effect) in the region of 270-300 nm.

The sign and magnitude of the Cotton effect are determined by the stereochemistry of the molecule, as described by the Octant Rule for ketones. This empirical rule relates the three-dimensional arrangement of substituents around the carbonyl group to the sign of the observed Cotton effect.

For a chiral derivative of 2-adamantyl methyl ketone, the adamantane cage provides a rigid framework. The position and orientation of substituents on this framework will determine their location in the octants defined by the symmetry planes of the carbonyl group, thus dictating the sign of the Cotton effect. For example, a study on 4-(trideuteriomethyl)adamantan-2-ones demonstrated that the chiroptical properties are sensitive to the isotopic substitution and the conformation of the methyl group.

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the variation of the optical rotation of a chiral compound with the wavelength of plane-polarized light. An ORD spectrum is a plot of the specific rotation ([α]) versus wavelength. In the vicinity of an absorption band of a chromophore in a chiral molecule, the ORD curve exhibits a characteristic anomaly known as a Cotton effect.

A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The sign of the Cotton effect in ORD is directly related to the stereochemistry of the molecule, similar to CD spectroscopy.

For chiral derivatives of 2-adamantyl methyl ketone, the carbonyl chromophore would be expected to produce a Cotton effect in the ORD spectrum. The analysis of this Cotton effect, in conjunction with empirical rules like the Octant Rule, can provide valuable information about the absolute configuration of the chiral centers in the molecule.

The application of CD and ORD to chiral derivatives of 2-adamantyl methyl ketone would involve the following:

Synthesis of Chiral Derivatives: Stereoselective synthesis would be required to obtain enantiomerically pure or enriched derivatives of 2-adamantyl methyl ketone.

Spectroscopic Measurement: The CD and ORD spectra of the synthesized chiral derivatives would be recorded.

Analysis of Cotton Effects: The sign and magnitude of the Cotton effects associated with the carbonyl n→π* transition would be analyzed.

Stereochemical Assignment: By applying the Octant Rule and comparing the experimental data with that of related compounds of known configuration, the absolute stereochemistry of the chiral derivatives could be determined.

The table below summarizes the key aspects of chiroptical spectroscopy for the analysis of chiral derivatives of 2-adamantyl methyl ketone.

| Spectroscopic Technique | Principle | Information Obtained | Application to 2-Adamantyl Methyl Ketone Derivatives |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Sign and magnitude of Cotton effects, information on electronic transitions in a chiral environment | Determination of absolute configuration, conformational analysis |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Sign and magnitude of Cotton effects, determination of absolute configuration | Confirmation of stereochemical assignments, correlation with CD data |

Theoretical and Computational Chemistry Studies on 2 Adamantyl Methyl Ketone

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 2-Adamantyl methyl ketone, these studies reveal how the bulky, saturated adamantane (B196018) cage influences the reactivity of the attached methyl ketone group.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

In 2-Adamantyl methyl ketone, the HOMO is expected to be localized primarily on the oxygen atom of the carbonyl group, specifically the non-bonding lone pair orbitals. The LUMO, conversely, is anticipated to be the π* anti-bonding orbital of the C=O double bond. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

Computational studies on related adamantane derivatives have utilized DFT methods to calculate these orbital energies. researchgate.net For 2-Adamantyl methyl ketone, such calculations would allow for the prediction of its reactivity towards nucleophiles and electrophiles. Nucleophilic attack, for instance, would be directed towards the carbon atom of the carbonyl group, which corresponds to a region of high LUMO density.

Table 1: Hypothetical Frontier Orbital Energies for 2-Adamantyl Methyl Ketone

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily π* orbital of the C=O group |

| HOMO | -6.8 | Primarily non-bonding orbital on the oxygen atom |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity |

Note: These values are illustrative and would require specific DFT calculations for confirmation.

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are computational tools that visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. ksu.edu.sa

For 2-Adamantyl methyl ketone, the MEP map would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This indicates the site for electrophilic attack (e.g., protonation). Conversely, a region of positive potential (colored blue) would be centered on the carbonyl carbon atom, marking it as the site for nucleophilic attack. The adamantane cage itself, being a nonpolar hydrocarbon framework, would exhibit a largely neutral potential surface (green). This clear charge polarization in the ketone functional group is the primary driver of its chemical reactivity.

Density Functional Theory (DFT) Calculations for Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying molecules of the size of 2-Adamantyl methyl ketone. DFT calculations can accurately predict molecular geometries, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and relative energies of different conformations. mdpi.com

The 2-Adamantyl methyl ketone molecule has conformational flexibility due to the rotation around the single bond connecting the adamantane cage and the acetyl group. Exploring the conformational energy landscape is crucial to identifying the most stable, low-energy structures the molecule is likely to adopt.

Computational analysis would involve a systematic rotation of the acetyl group relative to the adamantane moiety. The energy of the molecule would be calculated at each rotational angle to generate a potential energy surface. It is expected that the most stable conformers would be those that minimize steric hindrance between the methyl group and the adjacent hydrogen atoms on the adamantane frame. There would likely be two primary low-energy conformations, corresponding to the acetyl group being positioned away from the bulk of the cage. The energy barriers between these conformers could also be calculated, providing insight into the dynamics of their interconversion.

DFT is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate.

For reactions involving 2-Adamantyl methyl ketone, such as nucleophilic addition to the carbonyl group, DFT calculations can model the entire reaction pathway. For example, the reaction with a hydride source like sodium borohydride (B1222165) could be modeled. The calculation would start with the optimized geometries of the reactants (the ketone and the nucleophile), proceed to find the transition state structure where the new bond is partially formed, and end with the optimized geometry of the product (the corresponding alcohol). The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Vibrational frequency calculations are essential to confirm the nature of the stationary points: a minimum (reactant, product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical methods provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a system over time. ksu.edu.sa MD simulations model the motions of atoms and molecules based on classical mechanics, allowing for the investigation of processes like conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net

An MD simulation of 2-Adamantyl methyl ketone would typically place the molecule in a simulated box filled with solvent molecules (e.g., water or an organic solvent). The simulation would then track the trajectory of every atom over a period of nanoseconds or longer.

These simulations can provide valuable insights into:

Solvation Effects: How solvent molecules arrange around the solute and how this solvation shell affects the ketone's conformational preferences and reactivity. The polar carbonyl group would be expected to form specific interactions with polar solvent molecules.

Conformational Dynamics: MD can reveal the timescales and pathways of transitions between different rotational conformers of the acetyl group, complementing the static picture from DFT calculations.

Transport Properties: Properties such as the diffusion coefficient of the molecule in a given solvent can be calculated, which is relevant to its behavior in solution.

By combining quantum mechanical calculations with molecular dynamics simulations, a comprehensive theoretical understanding of 2-Adamantyl methyl ketone's structure, reactivity, and behavior in a realistic environment can be achieved.

Applications in Advanced Organic Synthesis and Materials Science

2-Adamantyl Methyl Ketone as a Key Synthetic Intermediate

In organic synthesis, 2-adamantyl methyl ketone serves as a versatile building block. The ketone functional group provides a reactive site for a multitude of chemical transformations, while the adamantane (B196018) moiety imparts its distinct properties onto the resulting molecules. This combination allows chemists to construct complex structures with desirable physical and chemical characteristics.

The rigid, three-dimensional structure of the adamantane core in 2-adamantyl methyl ketone makes it an excellent starting point for the synthesis of more complex polycyclic and cage-like systems. rsc.orgsemanticscholar.org Ketones are recognized as valuable strategic precursors for a wide variety of complexity-building transformations. rsc.org The ketone group can undergo reactions such as nucleophilic additions (e.g., with Grignard reagents) and subsequent rearrangements to expand the polycyclic framework. researchgate.netnih.gov

One key transformation is the protoadamantane-adamantane rearrangement, which can be utilized in the synthesis of 1,2-disubstituted adamantane derivatives starting from bicyclic ketones. nih.gov This approach highlights how the strategic placement of a ketone group on a related polycyclic frame allows for the construction of the adamantane skeleton itself, which can then be further functionalized. nih.gov The reactivity of the ketone allows for the introduction of various substituents, which can then participate in intramolecular cyclizations to form additional rings fused to the adamantane core.

| Precursor Type | Reaction Class | Resulting System | Reference |

| Adamantane Ketone | Grignard Reaction / Rearrangement | Substituted Polycycles | researchgate.netnih.gov |

| Bicyclic Ketone | Protoadamantane-Adamantane Rearrangement | 1,2-Disubstituted Adamantanes | nih.gov |

| Bridgehead Alcohol | Fragmentation-Cyclization | Polycyclic Ketones (e.g., 4-Protoadamantanone) | orgsyn.org |

The carbonyl group of 2-adamantyl methyl ketone is a key functional handle for its conversion into a wide array of adamantyl-containing heterocyclic compounds. Heterocycles are crucial components in medicinal chemistry and materials science, and incorporating the bulky adamantyl group can significantly influence their properties.

Condensation reactions are a primary method for synthesizing these derivatives. For instance, adamantyl-containing tetrahydropyrimidines and their thio-analogs have been synthesized through the Biginelli reaction, a cyclocondensation involving a ketone, an aldehyde, and urea (B33335) or thiourea. nor-ijournal.com Similarly, adamantane-derived ketones can react with various reagents to form other heterocyclic systems. The synthesis of adamantyl-substituted triazoline-5-thiones has been reported through multi-step reactions starting with adamantane derivatives. These syntheses demonstrate the role of the adamantyl carbonyl compound as a direct precursor to the final heterocyclic product. nor-ijournal.commdpi.com

| Reagents | Reaction Type | Heterocyclic Product |

| Aldehyde, Urea/Thiourea | Biginelli Reaction (Cyclocondensation) | Adamantyl-tetrahydropyrimidines |

| Hydrazides, various reagents | Multi-step condensation | Adamantyl-triazoles, Adamantyl-oxadiazoles |

| Amines, Cyanide | Strecker Synthesis | Adamantyl-aminonitriles (precursors to amino acids) |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.gov Ketones are common substrates in many named MCRs, serving as the electrophilic carbonyl component. organic-chemistry.org

2-Adamantyl methyl ketone is a suitable candidate for such reactions, where the adamantane group is carried through the transformation into the final, often complex, product. An example is the Bucherer-Bergs reaction, which synthesizes 5,5-disubstituted hydantoins from a ketone, ammonium (B1175870) carbonate, and a cyanide salt. mdpi.com While specific examples detailing 2-adamantyl methyl ketone in every MCR are not broadly documented, the utility of ketones in general, and other adamantane-derived carbonyls in specific MCRs like the Strecker reaction, is well-established. nih.gov The use of an adamantane-derived aldehyde in an asymmetric Strecker reaction to produce a chiral aminonitrile highlights the compatibility of the bulky cage group in such transformations. nih.gov This demonstrates the potential for 2-adamantyl methyl ketone to generate libraries of complex, adamantane-bearing molecules with high efficiency.

Role in Polymer Chemistry and Advanced Materials Development

The introduction of the adamantane moiety into polymers can dramatically improve their material properties. nbinno.com Adamantane's rigid and bulky nature enhances thermal stability, mechanical strength, and glass transition temperature (Tg). nbinno.comacs.org 2-Adamantyl methyl ketone serves as a valuable precursor for creating monomers used in the synthesis of these high-performance materials. guidechem.com

The development of polymers with adamantane units has also been explored for creating materials with low dielectric constants, which are crucial for applications in high-frequency communication technologies. rsc.org

Table: Thermal Properties of Adamantane-Containing Polymers

| Polymer Type | Adamantane Moiety | Glass Transition Temp. (Tg) | Decomposition Temp. (5% weight loss) | Reference |

|---|---|---|---|---|

| Polystyrene Derivative | Pendant Adamantyl Group | 257°C | Not specified | researchgate.net |

| Poly(1,3-adamantylene alkylene) | Adamantane in Backbone | Amorphous to 63°C (Melting Point) | ~452-456°C | acs.org |

To incorporate the adamantyl group into polymers, 2-adamantyl methyl ketone can be chemically transformed into a variety of polymerizable monomers. The ketone functionality allows for straightforward conversion into groups suitable for different polymerization methods, such as vinyls, acrylates, or methacrylates.

For example, adamantyl vinyl ketones have been synthesized and polymerized via living anionic polymerization. researchgate.net The ketone group in these monomers is highly electrophilic, and its presence can influence the polymerization process. researchgate.net Other adamantane-based monomers, such as 2-methyleneadamantane (B1606648) and 2-allylideneadamantane, have been investigated for their polymerizability under various conditions (anionic, cationic, and radical). rsc.org The bulky nature of the adamantyl group strongly governs the polymerization behavior and the microstructure of the resulting polymer. rsc.org This synthetic flexibility allows for the tailoring of polymer properties to meet the demands of specific industrial applications. nbinno.com

| Monomer Precursor | Monomer Type | Polymerization Method | Resulting Polymer Property |

| 2-Adamantyl methyl ketone | Adamantyl vinyl ketone | Living Anionic | High Tg |

| Adamantane derivative | 2-Allylideneadamantane | Anionic, Cationic, Radical | High Tg (178°C) |

| Adamantane derivative | Adamantyl methacrylate (B99206) | Radical | High Tg |

Fabrication of Materials with Enhanced Thermal or Mechanical Properties

The incorporation of the adamantane cage into polymer structures is a well-established strategy for enhancing the thermal and mechanical properties of materials. The inherent rigidity, bulkiness, and high thermal stability of the adamantane moiety contribute to significant improvements in the performance of various polymers. When adamantane derivatives, including 2-adamantyl methyl ketone, are used as monomers or pendant groups in polymerization reactions, the resulting materials often exhibit higher glass transition temperatures (Tg), improved thermal stability, and modified mechanical characteristics compared to their non-adamantane-containing counterparts usm.eduacs.org.

The mechanism behind this enhancement lies in the restriction of polymer chain mobility imposed by the bulky and rigid adamantane structure. This leads to an increase in the energy required for the polymer to transition from a glassy to a rubbery state, thus elevating the Tg. In addition to thermal stability, the mechanical properties of polymers can also be tailored by the inclusion of adamantane. For example, adamantane-containing methacrylate polymers have shown improvements in their mechanical properties ingentaconnect.com. The specific properties of the final material can be further fine-tuned by the nature and position of substituents on the adamantane cage rsc.org.

The following table summarizes the thermal properties of various adamantane-containing polymers, illustrating the significant impact of the adamantyl moiety on their performance.

| Polymer Type | Adamantane Derivative Used | Glass Transition Temperature (Tg) | Decomposition Temperature | Reference |

| Polyimides | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | 285–440 °C | - | rsc.org |

| Poly(1-adamantyl methacrylate) (PADMA) | 1-adamantyl methacrylate (ADMA) | ~170 °C | ~340 °C | ingentaconnect.comresearchgate.net |

| Poly(ether ether ketones) | Pendent adamantane groups | Increased Tg | Increased thermal stability | usm.eduacs.org |

| Poly(phenylenes) | Pendent adamantane groups | Increased Tg | Increased thermal stability | usm.eduacs.org |

| Acrylates | Pendent adamantane groups | Increased Tg | Increased thermal stability | usm.eduacs.org |

Applications in Supramolecular Chemistry

The unique, rigid, and hydrophobic cage-like structure of adamantane and its derivatives, such as 2-adamantyl methyl ketone, makes them exceptional building blocks in the field of supramolecular chemistry. Their ability to participate in non-covalent interactions, particularly host-guest chemistry, has led to the development of complex and functional self-assembled systems.

Host-Guest Interactions Involving Adamantyl Moieties

The adamantyl group is a classic guest moiety in host-guest chemistry due to its ideal size and shape complementarity with various molecular hosts, most notably cyclodextrins (CDs) and cucurbit[n]urils (CB[n]) mdpi.comnih.gov. The hydrophobic nature of the adamantane cage drives its inclusion into the hydrophobic cavity of these hosts in aqueous solutions, forming stable host-guest complexes.

The interaction between adamantane derivatives and β-cyclodextrin (β-CD) is one of the most extensively studied host-guest systems in supramolecular chemistry mdpi.commdpi.com. The adamantyl group fits snugly within the β-CD cavity, leading to the formation of 1:1 inclusion complexes with high association equilibrium constants, typically in the range of 10⁴–10⁵ M⁻¹ mdpi.com. This strong and specific interaction has been utilized in a wide array of applications, including the development of hydrogels, affinity biosensors, and drug delivery systems mdpi.com.

The stoichiometry and stability of these host-guest complexes can be influenced by the nature and position of substituents on the adamantane core. For instance, studies on the inclusion of various bio-conjugatable adamantane derivatives with β-CD have revealed diverse adamantane-to-CD ratios, including 2:2, 3:2, and 1:2 complexes mdpi.comnih.gov. This tunability allows for the precise design of supramolecular architectures.

The following table provides examples of host-guest complexes formed between adamantane derivatives and cyclodextrins, highlighting the versatility of these interactions.

| Guest Molecule (Adamantane Derivative) | Host Molecule | Stoichiometry (Guest:Host) | Application Area | Reference |

| 1-Adamantanol | β-Cyclodextrin | 2:2 | Drug Delivery Systems | mdpi.comnih.gov |

| 2-Adamantanol | β-Cyclodextrin | 3:2 | Drug Delivery Systems | mdpi.comnih.gov |

| Adamantan-1-amine | β-Cyclodextrin | 3:2 | Drug Delivery Systems | mdpi.comnih.gov |

| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 2:2 | Drug Delivery Systems | mdpi.comnih.gov |

| Adamantane labelled with Alexa 488 | β-Cyclodextrin | 1:1 | Fluorescence Spectroscopy Studies | mdpi.com |

Beyond cyclodextrins, adamantane derivatives also form strong inclusion complexes with cucurbit[n]urils, which has been explored for applications in drug delivery and controlled release nih.gov. The robust and predictable nature of these host-guest interactions makes the adamantyl moiety a valuable tool for constructing complex supramolecular systems.

Self-Assembly of Adamantane-Functionalized Systems

The directional and specific non-covalent interactions involving adamantyl moieties are instrumental in driving the self-assembly of molecules into well-defined supramolecular structures. Adamantane can be used as a molecular building block to construct ordered systems such as molecular crystals and nanoparticles wikipedia.orgnih.gov.

The self-assembly process can be programmed by functionalizing adamantane with groups capable of specific interactions, such as hydrogen bonding or metal coordination. For example, theoretical studies have shown that functionalized adamantanes can act as fundamental building blocks for the self-assembly of nanostructures scispace.comaps.org. The rigid, tetrahedral geometry of the adamantane cage provides a predictable framework for the spatial arrangement of these functional groups, leading to the formation of ordered assemblies.

A powerful strategy for directing self-assembly is to combine the host-guest chemistry of adamantane with polymeric systems. By functionalizing polymers with either adamantane guests or cyclodextrin (B1172386) hosts, the strong and specific interaction between these two moieties can be used to drive the formation of supramolecular nanoparticles, hydrogels, and other complex materials mdpi.comresearchgate.net. For instance, the self-assembly of adamantane-functionalized metal-organic cages and β-cyclodextrin-conjugated polymers has been used to create supramolecular nanoparticles for intracellular protein delivery researchgate.net.

The self-assembly of adamantane derivatives is not limited to host-guest interactions. Molecular dynamics simulations have shown that even simple adamantane derivatives can self-assemble into ordered structures, although the degree of order can be influenced by the presence and nature of substituents that may disrupt the symmetry of the parent adamantane cage nih.gov. This intrinsic ability to self-organize, coupled with the versatility of its functionalization, makes adamantane a key component in the bottom-up fabrication of advanced functional materials.

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Transformations Involving Adamantyl Ketones

A significant frontier in adamantane (B196018) chemistry is the development of catalytic methods that can selectively functionalize the strong C-H bonds of the cage structure. Traditional methods often require harsh conditions, but modern catalysis offers milder and more precise alternatives.